
5-oxo-N-(4-sulfamoylphenethyl)-1,4-thiazepane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-N-(4-sulfamoylphenethyl)-1,4-thiazepane-3-carboxamide is a useful research compound. Its molecular formula is C14H19N3O4S2 and its molecular weight is 357.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Formation of Sulfonate Carboxamides and Sulfonamidocarboxamides
Alkylation of certain thiazetidines yields N-alkylated 3-oxo-β-sultams. Solvolysis with NaOH or NH3 leads to the formation of sulfonate carboxamides and sulfonamidocarboxamides, respectively. This highlights the compound's potential in creating new molecular structures with varied properties (Glasl, Otto, & Rihs, 1997).
Synthesis of Novel Thiazolyl Derivatives
A method for synthesizing 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives has been developed, demonstrating the compound's utility in generating new molecules, which could have applications in drug discovery (Clerici, Gelmi, & Pocar, 1999).
Pharmacological Applications
Antiviral Activity
Certain thiazole nucleosides, synthesized from glycosyl cyanides and hydrogen sulfide, showed potential antiviral activity against herpes virus and parainfluenza virus. This indicates the compound's potential in developing new antiviral therapies (Srivastava et al., 1977).
Synthesis of Anti-inflammatory Compounds
Research has been conducted on synthesizing compounds with anti-inflammatory activity, highlighting the compound's role in developing new anti-inflammatory agents (Cong Ri-gang, 2007).
Molecular Synthesis
- Assembly of Carbamoyl-Substituted Heteroannelated Thiazepines: A synthesis method for heteroaryl-fused 3-oxo-1,4-thiazepine-5-carboxamides and 5-oxo-1,4-thiazepine-3-carboxamides demonstrates the compound's usefulness in generating complex molecular structures (Ilyn et al., 2006).
Mécanisme D'action
Target of Action
The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is an enzyme that plays a crucial role in pH regulation in tumor cells. Overexpression of CA IX genes has been detected in many solid tumors .
Mode of Action
The compound is believed to interact with its target, CA IX, by inhibiting its activity . This inhibition can lead to a disruption in the pH regulation within tumor cells, potentially leading to a decrease in tumor growth and proliferation .
Biochemical Pathways
The inhibition of CA IX affects the anaerobic glycolysis pathway . This pathway is often upregulated in tumor cells, allowing them to survive and proliferate in hypoxic conditions. By inhibiting CA IX, the compound disrupts this pathway, potentially leading to a decrease in tumor growth .
Result of Action
The inhibition of CA IX by this compound can lead to a disruption in the pH regulation within tumor cells . This disruption can potentially lead to a decrease in tumor growth and proliferation . .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can impact the compound’s ability to inhibit CA IX . Additionally, factors such as the presence of other drugs or compounds, the patient’s overall health status, and genetic variations can also influence the compound’s action.
Propriétés
IUPAC Name |
5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S2/c15-23(20,21)11-3-1-10(2-4-11)5-7-16-14(19)12-9-22-8-6-13(18)17-12/h1-4,12H,5-9H2,(H,16,19)(H,17,18)(H2,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRQAQBJZNNYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-7-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2837533.png)
![(Z)-ethyl 2-methyl-4-(((4-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2837534.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2837536.png)
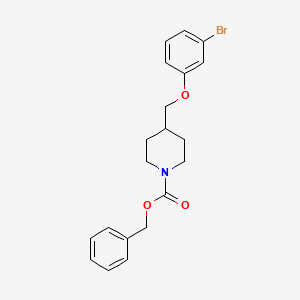

![(2R,3R,4R,5S,6S)-6-[[(3R,4As,6aS,6bR,8aR,12aR,14aS,14bS)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B2837540.png)
![5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2837541.png)
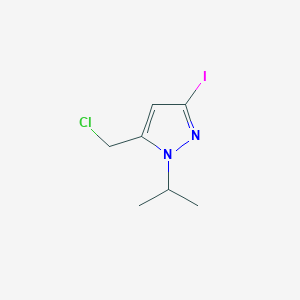
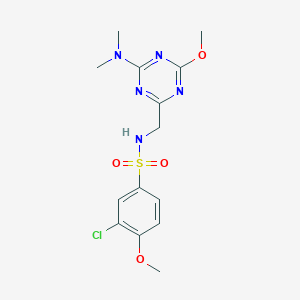
![2-[4-(3-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2837545.png)
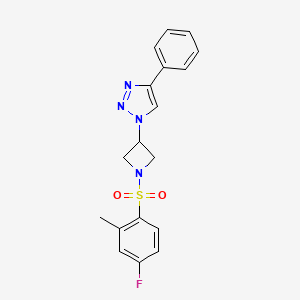
![2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2837550.png)
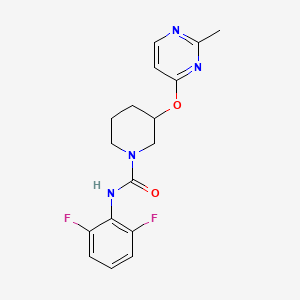
![(5-Bromofuran-2-yl)-[3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2837554.png)
